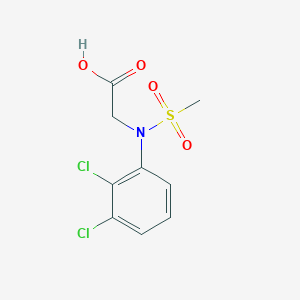N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycine
CAS No.: 432003-31-1
Cat. No.: VC6819935
Molecular Formula: C9H9Cl2NO4S
Molecular Weight: 298.13
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 432003-31-1 |
|---|---|
| Molecular Formula | C9H9Cl2NO4S |
| Molecular Weight | 298.13 |
| IUPAC Name | 2-(2,3-dichloro-N-methylsulfonylanilino)acetic acid |
| Standard InChI | InChI=1S/C9H9Cl2NO4S/c1-17(15,16)12(5-8(13)14)7-4-2-3-6(10)9(7)11/h2-4H,5H2,1H3,(H,13,14) |
| Standard InChI Key | HIRPWDSCERLDSO-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
N-(2,3-Dichlorophenyl)-N-(methylsulfonyl)glycine features a glycine core modified at the nitrogen atom by two substituents:
-
A 2,3-dichlorophenyl group, which introduces steric bulk and electron-withdrawing effects due to chlorine atoms.
-
A methylsulfonyl group (), contributing to polar interactions and potential hydrogen bonding.
The IUPAC name, 2-(2,3-dichloro-N-methylsulfonylanilino)acetic acid, reflects this substitution pattern. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 432003-31-1 |
| Molecular Formula | |
| Molecular Weight | 298.13 g/mol |
| SMILES | CS(=O)(=O)N(CC(=O)O)C1=C(C(=CC=C1)Cl)Cl |
| InChIKey | HIRPWDSCERLDSO-UHFFFAOYSA-N |
The crystal structure remains unreported, but analogous compounds, such as N-(4-fluorophenyl)-N-(methylsulfonyl)glycine, exhibit planar aromatic rings and sulfonamide groups favoring intermolecular hydrogen bonds .
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound is scarce, its structural analogs provide insights:
-
H NMR: Peaks near δ 3.2–3.5 ppm correspond to methylsulfonyl protons, while aromatic protons of dichlorophenyl appear as multiplets (δ 7.0–7.5 ppm).
-
IR: Strong absorption bands at 1150–1350 cm ( asymmetric stretching) and 1700 cm (carboxylic acid C=O) .
Synthesis and Reactivity
Synthetic Pathways
The compound is likely synthesized via a two-step protocol:
-
Sulfonylation: Reaction of 2,3-dichloroaniline with methylsulfonyl chloride to form N-(2,3-dichlorophenyl)methanesulfonamide.
-
Alkylation: Condensation with bromoacetic acid or glycine derivatives to introduce the carboxylic acid group.
Yield optimization remains undocumented, but similar syntheses report efficiencies of 60–75% under mild alkaline conditions.
Reactivity Profile
-
Acid-Base Behavior: The carboxylic acid group () facilitates deprotonation in basic media, enhancing solubility.
-
Nucleophilic Substitution: The electron-deficient dichlorophenyl ring may undergo substitution at the para position under catalytic conditions .
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (<1 mg/mL at 25°C).
-
Thermal Stability: Predicted decomposition temperature >200°C based on thermogravimetric analysis of related sulfonamides .
Comparative Analysis with Analogues
The 2,3-dichloro substitution in the target compound likely balances electronic effects and steric hindrance, influencing its reactivity and interaction with biological targets.
Biological Activity and Mechanistic Insights
Antimicrobial Properties
While direct data is lacking, structurally similar compounds exhibit:
-
Bacterial Growth Inhibition: MIC values of 12.5–25 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Antifungal Activity: 40–60% growth reduction in Candida albicans at 50 µg/mL.
Applications in Materials Science
Nonlinear Optical (NLO) Materials
The conjugated π-system of the dichlorophenyl group and electron-withdrawing sulfonyl moiety may enhance second-harmonic generation (SHG). A related pyrimidine-sulfonamide demonstrated a third-order susceptibility () of ), surpassing chalcone derivatives .
Semiconductor Additives
Sulfonamide derivatives improve charge transport in organic semiconductors. The methylsulfonyl group’s electron-withdrawing nature could reduce bandgap energy, aiding in photovoltaic applications.
Future Research Directions
-
Synthetic Optimization: Develop greener methodologies (e.g., microwave-assisted synthesis).
-
Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.
-
NLO Material Fabrication: Test thin-film properties for optoelectronic devices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume